[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol
Brand Name: Vulcanchem
CAS No.: 24294-89-1
VCID: VC3428332
InChI: InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10)
SMILES: C12=NON=C1NC(=O)C(=O)N2
Molecular Formula: C4H2N4O3
Molecular Weight: 154.08 g/mol

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol

CAS No.: 24294-89-1

Cat. No.: VC3428332

Molecular Formula: C4H2N4O3

Molecular Weight: 154.08 g/mol

* For research use only. Not for human or veterinary use.

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol - 24294-89-1

Specification

CAS No. 24294-89-1
Molecular Formula C4H2N4O3
Molecular Weight 154.08 g/mol
IUPAC Name 4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione
Standard InChI InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10)
Standard InChI Key AFJDXTDPQNIWOX-UHFFFAOYSA-N
SMILES C12=NON=C1NC(=O)C(=O)N2
Canonical SMILES C12=NON=C1NC(=O)C(=O)N2

Introduction

# Oxadiazolo[3,4-b]pyrazine-5,6-diol: A Comprehensive Chemical Profile Oxadiazolo[3,4-b]pyrazine-5,6-diol is a heterocyclic compound with significant applications in medicinal chemistry research. This bicyclic molecule contains a fused ring system comprising an oxadiazole and pyrazine core with hydroxyl groups at positions 5 and 6. The compound has emerged as a key precursor in the synthesis of mitochondrial uncouplers with potential therapeutic applications for metabolic disorders, particularly nonalcoholic steatohepatitis (NASH). Its unique structural features and reactivity profile make it valuable for developing bioactive compounds with specific pharmacological properties. This review comprehensively examines its chemical properties, synthesis methods, safety considerations, research applications, and structural derivatives based on current scientific literature.

Nomenclature and Identification Oxadiazolo[3,4-b]pyrazine-5,6-diol belongs to a class of heterocyclic compounds featuring a fused bicyclic system. The compound is known by several synonyms in the scientific literature, as detailed in Table 1.

Table 1: Identification Parameters of Oxadiazolo[3,4-b]pyrazine-5,6-diol

ParameterInformation
Primary Name Oxadiazolo[3,4-b]pyrazine-5,6-diol
IUPAC Name4,7-dihydro- oxadiazolo[3,4-b]pyrazine-5,6-dione
CAS Registry Number24294-89-1
Molecular FormulaC₄H₂N₄O₃
Molecular Weight154.085 g/mol
Monoisotopic Mass154.012690
Common Synonyms Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione, 1,2,5-oxadiazolo[3,4-b]pyrazine-5,6-diol, 4H,5H,6H,7H- oxadiazolo[3,4-b]pyrazine-5,6-dione

The compound contains a oxadiazole ring (also known as furazan) fused with a pyrazine ring, creating a rigid bicyclic structure with hydroxyl groups at positions 5 and 6 . This structural arrangement contributes to its unique chemical reactivity and potential applications in medicinal chemistry.

Physical and Chemical Properties

The physical and chemical properties of Oxadiazolo[3,4-b]pyrazine-5,6-diol provide important insights into its behavior in various chemical environments. Table 2 summarizes the key physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of Oxadiazolo[3,4-b]pyrazine-5,6-diol

PropertyValue/Description
Physical StateColorless solid
AppearanceSolid
SolubilityNot explicitly stated in available data
StabilityStable under recommended temperatures and pressures
ReactivityReacts with strong oxidizing agents
Thermal StabilityDecomposes to produce carbon oxides and nitrogen oxides
NMR Data¹H NMR ((CD₃)₂CO, 400 MHz) δ 11.65 (br s, 2 H)
¹³C NMR ((CD₃)₂CO, 100 MHz) δ 153.9

The spectroscopic data reveals important structural features of the compound. The proton NMR spectrum shows a broad singlet at 11.65 ppm, which is characteristic of hydroxyl protons in the diol structure . This high chemical shift value indicates the acidic nature of these protons, likely due to the electron-withdrawing effects of the adjacent heterocyclic rings.

Applications in Research and Development

Development of Mitochondrial Uncouplers

The oxadiazolopyrazine core structure of the compound serves as a crucial scaffold for designing mitochondrial uncouplers. These uncouplers function as protonophores that dissipate the proton gradient across the inner mitochondrial membrane, thereby uncoupling nutrient oxidation from ATP production .

Research indicates that compounds derived from Oxadiazolo[3,4-b]pyrazine-5,6-diol, particularly when functionalized with appropriate aniline moieties, can selectively target mitochondria without affecting the plasma membrane. This selectivity is essential for avoiding the side effects associated with earlier mitochondrial uncouplers like 2,4-dinitrophenol (DNP) .

Structure-Activity Relationships

Extensive research on the derivatives of Oxadiazolo[3,4-b]pyrazine-5,6-diol has revealed important structure-activity relationships that guide the rational design of more effective compounds. These relationships provide valuable insights for medicinal chemists seeking to optimize the pharmacological properties of these molecules.

Table 4: Key Structure-Activity Relationships in Oxadiazolo[3,4-b]pyrazine-5,6-diol Derivatives

Structural FeatureEffect on ActivityObservations
Oxadiazole, pyrazine, and aniline moietiesEssential for activityAll three components are necessary for mitochondrial uncoupling activity
Aniline N-HRequired for protonophore activityMethylation or replacement with phenol results in complete loss of activity
Symmetry of substitutionAffects efficacy and potencyUnsymmetrical aniline derivatives generally show higher efficacy and potency than symmetrical counterparts
Electron-withdrawing groups on anilineGenerally enhance activityParticularly effective in the unsymmetrical derivatives
Alkyl or cycloalkyl substitutionsNot toleratedResult in complete loss of activity

These structure-activity relationships demonstrate that the protonophore activity of these compounds relies on the acidic nature of the aniline N-H protons, which is enhanced by the electron-withdrawing effect of the oxadiazolo[3,4-b]pyrazine core .

Structural Derivatives and Analogs

Key Derivatives

Several important derivatives of Oxadiazolo[3,4-b]pyrazine-5,6-diol have been synthesized and studied for their biological activities. These derivatives can be broadly categorized into several groups:

  • Halogenated derivatives:

    • 5,6-Dichloro- oxadiazolo[3,4-b]pyrazine (compound 7): An important intermediate for further functionalization

    • 5-Chloro-6-methoxy- oxadiazolo[3,4-b]pyrazine: A mixed halogen-alkoxy derivative

  • Amino derivatives:
    - Oxadiazolo[3,4-b]pyrazine-5,6-diamine: A key building block for further modifications

    • 3-(2,3-dichlorophenyl)-6-iodopyrazin-2-amine: A related pyrazine derivative with different substitution pattern

  • Symmetrical aniline derivatives (compounds 8):

    • Various compounds with identical aniline substituents at positions 5 and 6

  • Unsymmetrical aniline derivatives (compounds 10):

    • Compounds with different aniline substituents at positions 5 and 6, including the notable compound 10b with high efficacy in NASH models

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